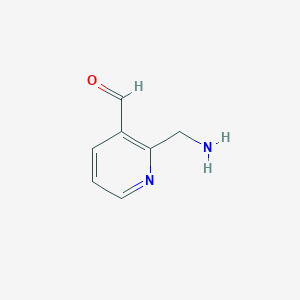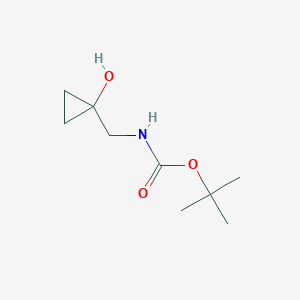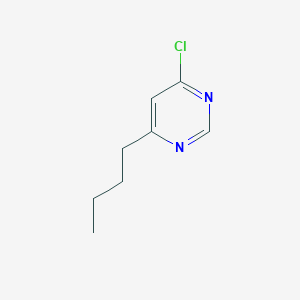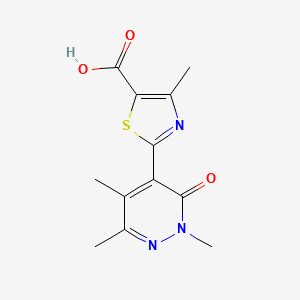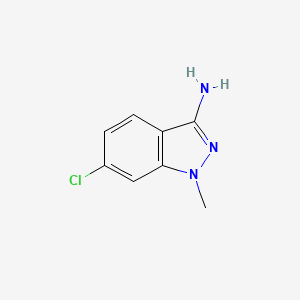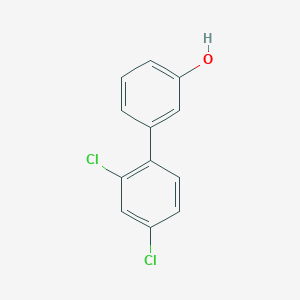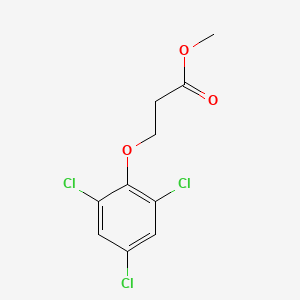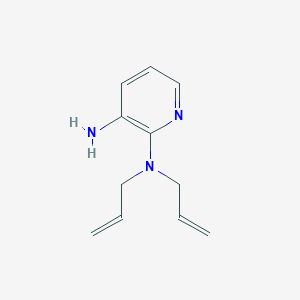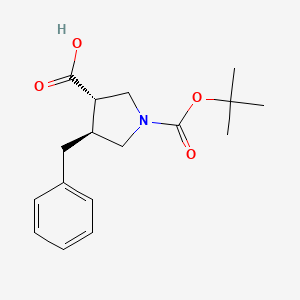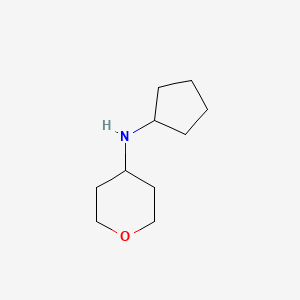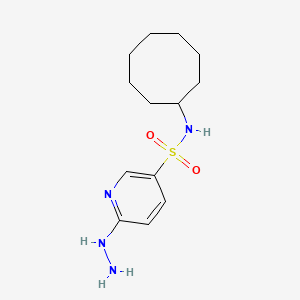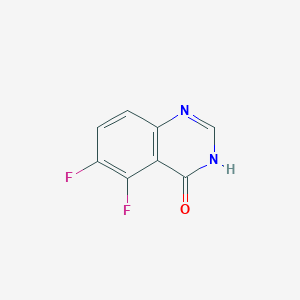
5,6-Difluoroquinazolin-4(3H)-one
Vue d'ensemble
Description
“5,6-Difluoroquinazolin-4(3H)-one” is a chemical compound. However, the information available is limited and does not provide a detailed description1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5,6-Difluoroquinazolin-4(3H)-one”.Molecular Structure Analysis
The molecular structure analysis of “5,6-Difluoroquinazolin-4(3H)-one” is not available in the sources I searched.Chemical Reactions Analysis
The chemical reactions involving “5,6-Difluoroquinazolin-4(3H)-one” are not documented in the sources I searched.Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-Difluoroquinazolin-4(3H)-one” are not documented in the sources I searched.Applications De Recherche Scientifique
Antioxidant Activity Research
Quinazolinone derivatives have been explored for their antioxidant properties. Studies like those by Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, including assays that could be applicable to quinazolinone derivatives for assessing their antioxidant capacity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, provide insights into the potential antioxidant activities of compounds like 5,6-Difluoroquinazolin-4(3H)-one by evaluating their ability to scavenge free radicals and reduce oxidants (Munteanu & Apetrei, 2021).
Anticancer and Antimicrobial Applications
Quinazolinone derivatives have been studied for their anticancer and antimicrobial properties. For example, research into novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, which share structural similarities with quinazolinones, highlights the potential for these compounds to serve as prototypes for new drugs with diverse biological activities, including antimicrobial and anticancer effects (Ferreira et al., 2013).
Environmental and Industrial Applications
Research on redox mediators and their use in treating organic pollutants presents another area where quinazolinone derivatives could be relevant. The study by Husain and Husain (2007) on enzymatic approaches for the degradation of recalcitrant compounds in wastewater highlights the potential utility of quinazolinone derivatives in environmental remediation processes, given their chemical properties that could support redox reactions (Husain & Husain, 2007).
Safety And Hazards
The safety and hazards associated with “5,6-Difluoroquinazolin-4(3H)-one” are not documented in the sources I searched.
Orientations Futures
The future directions for the research and application of “5,6-Difluoroquinazolin-4(3H)-one” are not documented in the sources I searched.
Propriétés
IUPAC Name |
5,6-difluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIFTPNSQJFACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoroquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



